molecular formula C13H11ClO4S B1352860 [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride CAS No. 521980-26-7

[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride

Cat. No. B1352860
M. Wt: 298.74 g/mol
InChI Key: OKUIQFDHDUXTFO-UHFFFAOYSA-N
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Description

“[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride” is a chemical compound with the molecular formula C13H11ClO4S . It belongs to the class of sulfonate compounds and is an important intermediate in organic synthesis.


Molecular Structure Analysis

The molecular structure of “[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride” can be represented by the InChI code: 1S/C13H11ClO4S/c1-17-12-7-2-3-8-13(12)18-10-5-4-6-11(9-10)19(14,15)16/h2-9H,1H3 . This indicates that the compound consists of a methoxyphenoxy group and a phenylsulfonyl chloride group.


Chemical Reactions Analysis

While specific chemical reactions involving “[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride” are not available, sulfonyl chlorides are known to be reactive. They can undergo nucleophilic substitution reactions with amines to form sulfonamides, or with alcohols to form sulfonate esters .


Physical And Chemical Properties Analysis

“[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride” has a molecular weight of 298.75 . It is a sticky oil to solid substance at normal temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis and Anticancer Activity :[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride is used in the synthesis of various sulfonyl esters with potential anticancer activities. In a study, sulfonyl esters were synthesized by reacting sulfonyl chlorides with phenolic chalcone analogues. These compounds exhibited strong in vitro anticancer activities, with significant selectivity, inducing apoptotic cell death and cell cycle arrest in cancer cell lines, but showed minimal effect on non-cancerous cell lines (Muškinja et al., 2019).

  • Fluorescent Labeling for High-Performance Liquid Chromatography :The compound has been utilized in the development of sensitive fluorescent labeling reagents for the determination of phenols by high-performance liquid chromatography (HPLC). These reagents, including 2-methoxy-4-(2-phthalimidinyl)phenylsulfonyl chloride, react with phenols in a basic medium to produce fluorescent sulfonyl esters, providing high sensitivity and shorter retention times in HPLC analyses (Tsuruta et al., 2000).

  • Synthesis of Acetylenic Carboxylic Acids and Ketones :This chemical is also involved in the synthesis of various acetylenic compounds. For instance, 2-acetylenic phenyl sulfides were converted into methoxy acetylenic phenyl sulfides using sulfuryl chloride, which were then oxidized to produce carboxylic acids and ketones (Fortes & Garrote, 1997).

  • Chemistry of Ureidobenzenesulfonyl Chlorides :Studies on the chemistry of ureidobenzenesulfonyl chlorides have demonstrated that o-methoxyphenyl-urea reacts with chlorosulfonic acid to produce various sulfonyl chloride compounds, highlighting the diverse applications of these chemical reactions in synthetic chemistry (Akhtar et al., 1977).

  • Development of Hyperbranched Poly(arylene Ether Sulfone)s :The compound plays a role in polymer chemistry, particularly in the synthesis of hyperbranched poly(arylene ether sulfone)s. An efficient route involving the reaction of phenylmagnesium bromide with 4-methoxyphenylsulfonyl chloride was developed for synthesizing these polymers, which have applications in high-performance materials (Himmelberg & Fossum, 2005).

Safety And Hazards

“[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride” is associated with some safety hazards. It has been assigned the hazard statement H317, which indicates that it may cause an allergic skin reaction . Precautionary measures include wearing protective gloves .

properties

IUPAC Name

3-(2-methoxyphenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4S/c1-17-12-7-2-3-8-13(12)18-10-5-4-6-11(9-10)19(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUIQFDHDUXTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392916
Record name 3-(2-methoxyphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride

CAS RN

521980-26-7
Record name 3-(2-methoxyphenoxy)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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